molecular formula C18H19ClN2O2 B368109 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-38-1

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No. B368109
CAS RN: 887348-38-1
M. Wt: 330.8g/mol
InChI Key: NSZGAVBLFMARSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves the inhibition of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. By inhibiting CK2, 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of various oncogenes, including c-Myc and Bcl-2, which are known to promote cancer cell growth. Additionally, 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and promote cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in lab experiments is its high specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in cancer cells. However, one limitation of using 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. One area of interest is the development of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential applications of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in other fields, such as neurodegenerative diseases and inflammation. Finally, the use of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in combination with other drugs for cancer therapy warrants further investigation.

Synthesis Methods

The synthesis of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves the reaction of 2-(2-chlorophenoxy)ethylamine with 1H-benzimidazole-2-carbaldehyde in the presence of propan-1-ol. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification.

properties

IUPAC Name

1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-2-16(22)18-20-14-8-4-5-9-15(14)21(18)11-12-23-17-10-6-3-7-13(17)19/h3-10,16,22H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZGAVBLFMARSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

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